三氯氧双(三苯基膦)铼(V)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

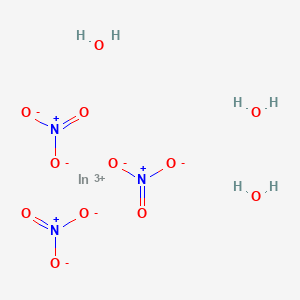

Trichlorooxobis(triphenylphosphine)rhenium(V), also known as Bis(triphenylphosphine)rhenium oxytrichloride or Bis(triphenylphosphine)trichlororhenium oxide, is a chemical compound with the formula [ (C6H5)3P]2ReOCl3 . It is a yellow, air-stable solid that serves as a precursor to a variety of other rhenium complexes .

Synthesis Analysis

This compound is commercially available but can also be synthesized by reacting perrhenic acid with triphenylphosphine in a mixture of hydrochloric acid and acetic acid . In this reaction, Re(VII) is reduced to Re(V), and triphenylphosphine is oxidized to its oxide .Molecular Structure Analysis

In this diamagnetic compound, Re has an octahedral coordination environment with one oxo, three chloro, and two mutually trans triphenylphosphine ligands . The oxidation state of rhenium is +5 .Chemical Reactions Analysis

Trichlorooxobis(triphenylphosphine)rhenium(V) has been found to react with various solvents under high temperature conditions in sealed tube reactions . For example, it reacts with chloroform to produce a variety of products . When reacted with toluene, it produces a compound containing coordinated triphenylphosphine and triphenylphosphine oxide .Physical And Chemical Properties Analysis

Trichlorooxobis(triphenylphosphine)rhenium(V) appears as yellow microcrystals . It has a melting point of 205°C (dec.) (lit.) . It is not soluble in water .科学研究应用

Homogeneous Catalysts

This compound has been investigated for its potential use as a homogeneous catalyst . The study involved investigating solvent interactions of trans-trichlorooxobis(triphenylphosphine)rhenium(V) to understand its potential as a catalyst .

High-Temperature Reactions

Trans-trichlorooxobis(triphenylphosphine)rhenium(V) has been used in sealed tube reactions under high-temperature conditions . These reactions have produced a variety of products, indicating the compound’s potential in high-temperature chemical processes .

Chemical Synthesis

The compound has been used in reactions with various solvents like chloroform, toluene, and acetone, producing a range of products . This indicates its potential use in chemical synthesis .

Tracer Studies

Trichlorooxobis(triphenylphosphine)rhenium(V) has been used as a tracer in studies investigating the pore structure and tracer migration behavior of shales . The tracer studies help understand the association of tracers with mineral or organic matter phases .

Catalyst for Selective Hydrogenation Reactions

It has been used as a catalyst for selective hydrogenation reactions . This application is significant in the field of organic chemistry where selective hydrogenation is a crucial process .

Catalyst for Living Radical Polymerization Reactions

Trichlorooxobis(triphenylphosphine)rhenium(V) has been used as a catalyst for living radical polymerization reactions . This process is essential in the production of well-defined polymers with controlled molecular weights .

Catalyst for Chemoselective Direct Reductive Amination Reactions

The compound has been applied as a catalyst for chemoselective direct reductive amination reactions . This reaction is a key step in the synthesis of many pharmaceuticals, natural products, and materials .

Encapsulation Studies

Trichlorooxobis(triphenylphosphine)rhenium(V) has been used in encapsulation studies, specifically in the spray-chilling encapsulation of 2-acetyl-1-pyrroline zinc chloride complex using hydrophobic materials . This application is significant in the field of drug delivery and controlled release systems .

作用机制

Target of Action

Trichlorooxobis(triphenylphosphine)rhenium(V) is a complex compound that primarily targets secondary alcohols . It acts as a catalyst in the selective oxidation of these alcohols .

Mode of Action

The compound interacts with its targets through a catalytic process. It facilitates the oxidation of secondary alcohols, converting them into corresponding ketals . This interaction results in significant changes in the chemical structure of the target molecules.

Biochemical Pathways

The primary biochemical pathway affected by Trichlorooxobis(triphenylphosphine)rhenium(V) is the oxidation of secondary alcohols . The compound acts as a catalyst, accelerating the reaction rate without being consumed in the process. The downstream effects include the production of ketals, which are key intermediates in various organic synthesis processes.

Result of Action

The action of Trichlorooxobis(triphenylphosphine)rhenium(V) results in the transformation of secondary alcohols into ketals . This molecular change can have significant implications in organic synthesis, where ketals are often used as protective groups for carbonyl compounds.

Action Environment

The action of Trichlorooxobis(triphenylphosphine)rhenium(V) can be influenced by various environmental factors. For instance, the compound is known to be air-stable , suggesting that it can maintain its catalytic activity in the presence of oxygen. Additionally, the compound’s reactivity may be affected by temperature, as certain reactions involving this compound have been observed to occur under high-temperature conditions .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of Trichlorooxobis(triphenylphosphine)rhenium(V) can be achieved through a reaction between rhenium pentachloride and triphenylphosphine oxide in the presence of a reducing agent.", "Starting Materials": [ "Rhenium pentachloride", "Triphenylphosphine oxide", "Reducing agent (such as sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve rhenium pentachloride in a suitable solvent (such as dichloromethane) to form a solution.", "Step 2: Add triphenylphosphine oxide to the solution and stir for several hours at room temperature.", "Step 3: Add the reducing agent to the solution and stir for several more hours.", "Step 4: Filter the resulting mixture to remove any solid impurities.", "Step 5: Evaporate the solvent to obtain the desired product, Trichlorooxobis(triphenylphosphine)rhenium(V)." ] } | |

CAS 编号 |

17442-18-1 |

产品名称 |

Trichlorooxobis(triphenylphosphine)rhenium(V) |

分子式 |

C36H30Cl3OP2Re |

分子量 |

833.14 |

产品来源 |

United States |

Q & A

Q1: What is significant about the crystal structure of the investigated trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample?

A1: The provided research paper reveals that the trans-Tetrachlorobis(triphenylphosphine)rhenium(IV) sample under investigation was found to be partially oxidized. [] This partial oxidation resulted in the presence of Trichlorooxobis(triphenylphosphine)rhenium(V) within the crystal lattice. Interestingly, the oxo ligand of Trichlorooxobis(triphenylphosphine)rhenium(V) preferentially occupies one of the six possible sites within the lattice. [] This finding provides insight into the structural characteristics and potential reactivity of both compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。